

# Tranilast in the Management of Keloid and Hypertrophic Scars: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Keloids and hypertrophic scars are fibroproliferative disorders of the skin characterized by excessive collagen deposition following dermal injury.[1] These pathological scars can cause significant functional and cosmetic impairment, as well as symptoms such as pain and pruritus. [2] Current treatment modalities, including intralesional corticosteroids, surgical excision, and cryotherapy, are often met with limited success and high recurrence rates.[3][4] **Tranilast** (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid), an anti-allergic agent, has emerged as a promising therapeutic option for the management of keloids and hypertrophic scars.[3] Initially approved for allergic disorders like asthma, **Tranilast** has demonstrated anti-fibrotic properties, primarily through the suppression of collagen synthesis by fibroblasts.[5][6] This technical guide provides an in-depth analysis of the initial studies on **Tranilast** for the treatment of keloids and hypertrophic scars, focusing on its mechanism of action, quantitative efficacy data from clinical and preclinical studies, and detailed experimental protocols.

## **Mechanism of Action**

**Tranilast** exerts its anti-fibrotic effects through multiple mechanisms, with the inhibition of the Transforming Growth Factor-beta (TGF- $\beta$ ) signaling pathway being a key element.[7] Mast cells, which are abundant in keloid and hypertrophic scar tissue, are a significant source of TGF- $\beta$ 1.[3] **Tranilast** was initially recognized for its ability to inhibit the degranulation of mast



cells, thereby reducing the release of various mediators, including histamine and prostaglandins.[3][6]

Subsequent research revealed a more direct anti-fibrotic action. Studies have shown that **Tranilast** suppresses the release of TGF- $\beta1$  from keloid fibroblasts themselves.[5][6][8] TGF- $\beta1$  is a potent stimulator of collagen synthesis.[9] By inhibiting TGF- $\beta1$  release, **Tranilast** effectively downregulates the excessive production of collagen types I and III by fibroblasts, which is a hallmark of keloid and hypertrophic scar formation.[2] Furthermore, **Tranilast** has been shown to inhibit the release of other pro-inflammatory and fibrotic mediators such as Interleukin-1 beta (IL-1 $\beta$ ) from monocytes and macrophages.[5][10]



Click to download full resolution via product page

Caption: **Tranilast**'s inhibitory effect on TGF-β1 signaling in fibroblasts.

## Quantitative Data from Preclinical and Clinical Studies

Initial studies have provided quantitative evidence for the efficacy of **Tranilast** in treating keloids and hypertrophic scars. These findings are summarized in the tables below.

## Table 1: In Vitro Studies on Tranilast's Effect on Fibroblasts



| Parameter                         | Cell Type                                    | Tranilast<br>Concentration | Result                        | Reference |
|-----------------------------------|----------------------------------------------|----------------------------|-------------------------------|-----------|
| Collagen<br>Synthesis             | Keloid &<br>Hypertrophic<br>Scar Fibroblasts | 3-300 µM                   | Suppressed collagen synthesis | [5][8]    |
| Collagen<br>Synthesis             | Healthy Skin<br>Fibroblasts                  | 3-300 μΜ                   | No effect                     | [5][8]    |
| TGF-β1 Release                    | Keloid<br>Fibroblasts                        | 30-300 μM                  | Inhibited TGF-β1 release      | [5][6][8] |
| Prolyl<br>Hydroxylase<br>Activity | Keloid &<br>Hypertrophic<br>Scar Fibroblasts | 3-100 μΜ                   | No inhibition                 | [5][8]    |

Table 2: Clinical Studies on Oral Tranilast for Keloid and Hypertrophic Scars



| Study<br>Population                                  | Dosage                                     | Duration | Outcome<br>Measures           | Results                      | Reference |
|------------------------------------------------------|--------------------------------------------|----------|-------------------------------|------------------------------|-----------|
| 35 patients with keloid and hypertrophic scars       | Not specified                              | 12 weeks | Itching<br>Sensation<br>(VAS) | 51%<br>improvement           | [2]       |
| Pain (VAS)                                           | 56%<br>improvement                         | [2]      |                               |                              |           |
| Erythema<br>(Lab* color<br>system)                   | 43% mean improvement                       | [2]      | _                             |                              |           |
| Global<br>Improvement<br>(Good or<br>better)         | 80% at 6<br>weeks,<br>71.4% at 12<br>weeks | [2]      | _                             |                              |           |
| Japanese patients with keloid and hypertrophic scars | 5 mg/kg/day                                | 12 weeks | Overall<br>Improvement        | 64.7%<br>improvement<br>rate | [10]      |

Table 3: Preclinical and Clinical Studies on Topical Tranilast



| Study<br>Model                           | Formulation                                                                                   | Treatment<br>Regimen        | Outcome<br>Measures                                | Results                                                                                       | Reference |
|------------------------------------------|-----------------------------------------------------------------------------------------------|-----------------------------|----------------------------------------------------|-----------------------------------------------------------------------------------------------|-----------|
| Rabbit Ear<br>Hypertrophic<br>Scar Model | Nanomicelle-<br>generating<br>microneedles<br>with high-<br>dose<br>Tranilast<br>(100-150 µg) | Not specified               | Scar<br>Elevation<br>Index                         | 47%<br>decrease                                                                               | [9]       |
| Epidermal<br>Thickness                   | Decreased<br>from 69.27<br>µm to 15.92<br>µm                                                  | [9]                         |                                                    |                                                                                               |           |
| Collagen<br>Density                      | 9.06%<br>decrease                                                                             | [9]                         |                                                    |                                                                                               |           |
| 20 women<br>post-<br>cesarean<br>section | 8% liposomal<br>gel                                                                           | Twice daily<br>for 3 months | Patient and Observer Scar Assessment Scale (POSAS) | Significantly<br>lower scores<br>for Tranilast-<br>treated half<br>vs. placebo<br>(p < 0.001) | [11]      |
| 4 patients with hypertrophic scars       | Iontophoretic<br>delivery (12<br>mg in 1.5 ml<br>ethanol/water<br>)                           | 30 minutes<br>once a week   | Pain and<br>Itching                                | Reduced<br>after 1-2<br>treatments                                                            | [10][12]  |

## **Experimental Protocols Fibroblast Culture and Collagen Synthesis Assay**

This protocol outlines the general steps for assessing the effect of **Tranilast** on collagen synthesis in keloid-derived fibroblasts.





Click to download full resolution via product page

Caption: Workflow for measuring collagen synthesis in fibroblasts.



#### Methodology Details:

- Fibroblast Isolation and Culture: Fibroblasts are isolated from keloid and normal skin tissues
  obtained during surgical procedures. The tissues are minced and treated with collagenase to
  release the fibroblasts. The isolated cells are then cultured in a suitable medium, such as
  Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum and
  antibiotics.
- Tranilast Treatment: Cultured fibroblasts are treated with various concentrations of Tranilast (e.g., 3  $\mu$ M to 300  $\mu$ M) for a specified period.
- Collagen Synthesis Measurement: To quantify collagen synthesis, a common method is the
  incorporation of a radiolabeled amino acid, such as [3H]proline, into newly synthesized
  proteins. After incubation with the radiolabel, the amount of radioactive collagen is measured
  by liquid scintillation counting. Non-collagen protein synthesis can be determined in parallel
  for comparison.

## TGF-β1 Release Assay

This protocol describes a method to measure the effect of **Tranilast** on the release of TGF- $\beta$ 1 from cultured fibroblasts.

#### Methodology Details:

- Cell Culture and Treatment: Keloid fibroblasts are cultured as described above and treated with different concentrations of **Tranilast**.
- Sample Collection: The cell culture supernatant is collected after the treatment period.
- TGF-β1 Quantification: The concentration of TGF-β1 in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit. This assay provides a highly sensitive and specific method for quantifying the amount of secreted TGFβ1.

### **Western Blotting for Fibrosis-Related Proteins**

This protocol is used to assess the expression of key proteins involved in fibrosis in a rabbit ear hypertrophic scar model treated with **Tranilast**.





Click to download full resolution via product page

Caption: Western blotting workflow for fibrosis marker analysis.



#### Methodology Details:

- Tissue Lysis: Scar tissue samples from the rabbit ear model are lysed to extract total proteins.
- Protein Quantification: The total protein concentration in the lysates is determined using a
  method like the bicinchoninic acid (BCA) assay to ensure equal loading of proteins for
  electrophoresis.
- SDS-PAGE and Western Blotting: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then probed with primary antibodies specific for target proteins such as alphasmooth muscle actin (α-SMA), Collagen Type I (COL1), and TGF-β1.[9] Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.

### Conclusion

Initial studies provide a strong rationale for the use of **Tranilast** in the treatment of keloids and hypertrophic scars. Its primary mechanism of action involves the inhibition of the TGF-β1 signaling pathway, leading to a reduction in collagen synthesis by fibroblasts. Both preclinical and clinical studies have demonstrated its efficacy in improving the clinical parameters of pathological scars with a favorable safety profile.[2][3] The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential and molecular mechanisms of **Tranilast**. Future research, including larger, well-controlled clinical trials, is warranted to establish standardized treatment protocols and expand its application in the management of fibroproliferative disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. Pharmacotherapy for Keloids and Hypertrophic Scars - PMC [pmc.ncbi.nlm.nih.gov]



- 2. KoreaMed [koreamed.org]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. The Most Current Algorithms for the Treatment and Prevention of Hypertrophic Scars and Keloids: A 2020 Update of the Algorithms Published 10 Years Ago - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism involved in the inhibitory action of tranilast on collagen biosynthesis of keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unlocking the potential of tranilast: Targeting fibrotic signaling pathways for therapeutic benefit PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mechanism Involved in the Inhibitory Action of Tranilast on Collagen Biosynthesis of Keloid Fibroblasts [jstage.jst.go.jp]
- 9. Nanomicelle-generating Microneedles Loaded With Tranilast for Treatment of Hypertrophic Scars in a Rabbit Model PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Tranilast in the Management of Keloid and Hypertrophic Scars: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681357#initial-studies-on-tranilast-for-keloid-and-hypertrophic-scar-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com